Suc-Ala-Glu-Pro-Phe-pNA TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Glu-Pro-Phe-pNA TFA involves the stepwise assembly of the peptide chain followed by the attachment of the p-nitroanilide (pNA) group. The synthesis typically starts with the protection of amino acids and the formation of peptide bonds using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The final step involves the deprotection of the peptide and the attachment of the pNA group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Glu-Pro-Phe-pNA TFA undergoes hydrolysis reactions catalyzed by enzymes such as peptidylprolyl isomerase Pin1 . The hydrolysis of the compound releases p-nitroaniline (pNA), which can be measured colorimetrically .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include buffers like phosphate-buffered saline (PBS) and enzymes such as Pin1 . The reactions are typically carried out at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of this compound is p-nitroaniline (pNA), which is a yellow compound that can be detected spectrophotometrically .
Scientific Research Applications
Suc-Ala-Glu-Pro-Phe-pNA TFA is widely used in scientific research for various applications:
Mechanism of Action
Suc-Ala-Glu-Pro-Phe-pNA TFA exerts its effects by serving as a substrate for the enzyme peptidylprolyl isomerase Pin1 . The enzyme catalyzes the cis-trans isomerization of proline residues in proteins, which is a crucial step in protein folding and function . The hydrolysis of this compound by Pin1 releases p-nitroaniline (pNA), which can be measured to assess the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: This compound is a chromogenic substrate for elastase and other proteases.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: This compound is used as a substrate for cathepsin G, neutrophil elastase, trypsin, and chymotrypsin.
Uniqueness
Suc-Ala-Glu-Pro-Phe-pNA TFA is unique in its specificity for the enzyme Pin1, making it a valuable tool for studying the role of Pin1 in various biological processes and for identifying potential inhibitors of this enzyme .
Properties
Molecular Formula |
C34H39F3N6O13 |
---|---|
Molecular Weight |
796.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C32H38N6O11.C2HF3O2/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49;3-2(4,5)1(6)7/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43);(H,6,7)/t19-,23-,24-,25-;/m0./s1 |
InChI Key |
QUQXPSJYFGYAOX-DCPXIXLXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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